![molecular formula C17H19N5O B4390432 2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B4390432.png)
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Overview
Description
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide is a compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound has been identified as an activator of the enzyme SIRT1, which plays a crucial role in regulating cellular processes such as aging, inflammation, and metabolism .
Preparation Methods
The synthesis of 2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide can be achieved through a palladium-catalyzed reaction. One common method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrroloquinoxalines in good reaction yields . Industrial production methods may involve similar catalytic processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Scientific Research Applications
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The primary mechanism of action of 2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide is through the activation of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of proteins, which are involved in regulating cellular processes such as aging, inflammation, and metabolism. By activating SIRT1, this compound enhances the deacetylation of target proteins, leading to various downstream effects, including improved cellular stress responses, reduced inflammation, and enhanced metabolic function .
Comparison with Similar Compounds
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:
2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: This compound also exhibits biological activities but has different substituents that may affect its potency and selectivity.
2-amino-N-cyclopentyl-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: . The uniqueness of this compound lies in its specific structure, which confers its ability to activate SIRT1 and its potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-22-15(18)13(17(23)19-10-6-2-3-7-10)14-16(22)21-12-9-5-4-8-11(12)20-14/h4-5,8-10H,2-3,6-7,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMFEYPQUIZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide](/img/structure/B4390349.png)
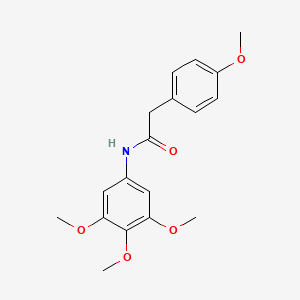
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4390361.png)
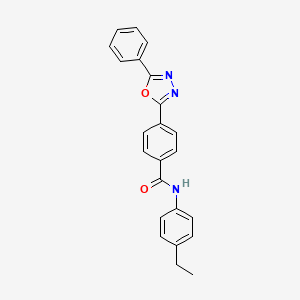
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide](/img/structure/B4390368.png)
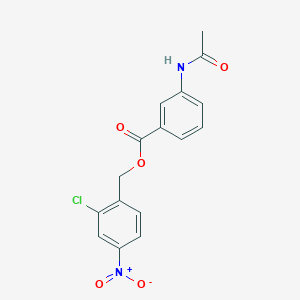
![3,4-diethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4390382.png)
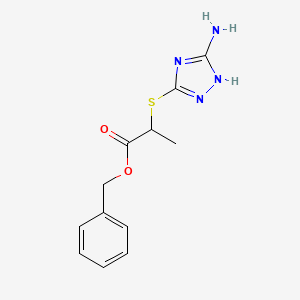
![N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390393.png)
![2-[1-propionyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4390396.png)
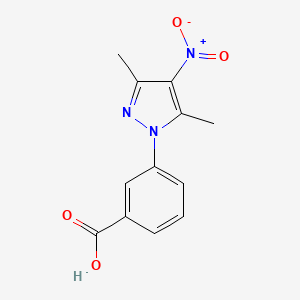
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390416.png)
![methyl 2-{[(benzylamino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4390424.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B4390446.png)
